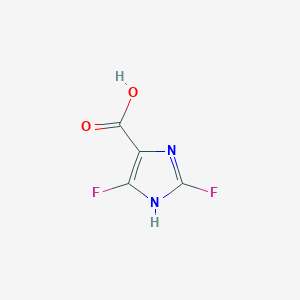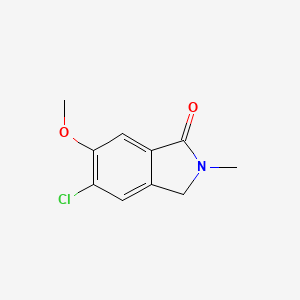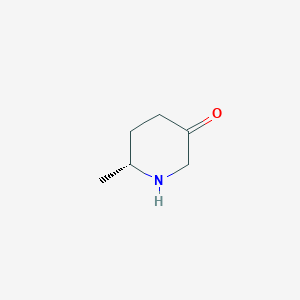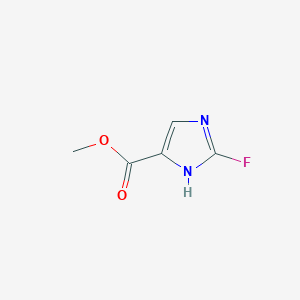![molecular formula C9H6BrNO2S B11763178 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11763178.png)
3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains both a bromine atom and a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid typically involves the bromination of 6-methylthieno[2,3-b]pyridine-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions would produce biaryl compounds .
Applications De Recherche Scientifique
3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its heterocyclic structure.
Material Science: Utilized in the synthesis of novel materials with unique electronic properties.
Mécanisme D'action
The mechanism by which 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Another brominated pyridine derivative with different functional groups.
2-(Methylthio)pyridine-3-carboxylic acid: Contains a methylthio group instead of a bromine atom.
Uniqueness
3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on a thieno[2,3-b]pyridine scaffold.
Propriétés
Formule moléculaire |
C9H6BrNO2S |
|---|---|
Poids moléculaire |
272.12 g/mol |
Nom IUPAC |
3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO2S/c1-4-2-3-5-6(10)7(9(12)13)14-8(5)11-4/h2-3H,1H3,(H,12,13) |
Clé InChI |
GWXFSLNZRKDCLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11763100.png)
![Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B11763124.png)

![2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid](/img/structure/B11763135.png)

![rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11763147.png)


![tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B11763161.png)

![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)



